molecular formula C14H11BrN2O2S B278510 2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide

2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide

Cat. No. B278510
M. Wt: 351.22 g/mol
InChI Key: LKNGHXOCPSGONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzamide and has a molecular formula of C14H11BrN2O2S.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide involves the inhibition of certain enzymes and signaling pathways that are involved in the progression of various diseases. This compound has been shown to inhibit the activity of histone deacetylases (HDACs) and nuclear factor-kappa B (NF-κB), which are involved in the regulation of gene expression and inflammation.
Biochemical and Physiological Effects:
2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the expression of pro-inflammatory cytokines, and modulate the activity of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of this compound include its poor solubility in water and its instability in certain solvents.

Future Directions

There are several future directions for the research of 2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide. These include the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in the treatment of other diseases, and the exploration of its mechanism of action at the molecular level.
In conclusion, 2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide is a promising chemical compound that has potential applications in various fields of scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of 2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide involves the reaction between 2-aminothiophenol and 2-bromo-4'-hydroxybenzophenone in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol at room temperature. The final product is obtained by filtration and purification using column chromatography.

Scientific Research Applications

2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.

properties

Product Name

2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide

Molecular Formula

C14H11BrN2O2S

Molecular Weight

351.22 g/mol

IUPAC Name

2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C14H11BrN2O2S/c15-10-6-2-1-5-9(10)13(19)17-14(20)16-11-7-3-4-8-12(11)18/h1-8,18H,(H2,16,17,19,20)

InChI Key

LKNGHXOCPSGONE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2O)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2O)Br

Origin of Product

United States

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